molecular formula C8H9IO B1599727 5-Iodo-2-methylanisole CAS No. 220728-62-1

5-Iodo-2-methylanisole

Cat. No.: B1599727
CAS No.: 220728-62-1
M. Wt: 248.06 g/mol
InChI Key: JVKISKVALBFNFA-UHFFFAOYSA-N
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Description

5-Iodo-2-methylanisole: is an organic compound with the molecular formula C8H9IO . It is a derivative of anisole, where the hydrogen atom at the 5th position of the benzene ring is replaced by an iodine atom, and the hydrogen atom at the 2nd position is replaced by a methyl group. This compound is known for its versatility as a building block in the preparation of more complex compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of this compound often involves large-scale halogenation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common to optimize reaction conditions and minimize by-products .

Mechanism of Action

The mechanism of action of 5-iodo-2-methylanisole depends on its specific application. In organic synthesis, it acts as a versatile building block, participating in various chemical reactions to form more complex molecules. Its iodine atom can undergo substitution reactions, while the methoxy and methyl groups can participate in oxidation and reduction reactions, respectively .

Comparison with Similar Compounds

    2-Iodoanisole: Similar structure but lacks the methyl group at the 2nd position.

    5-Bromo-2-methylanisole: Similar structure but with a bromine atom instead of an iodine atom.

    2-Methylanisole: Lacks the iodine atom at the 5th position.

Uniqueness: 5-Iodo-2-methylanisole is unique due to the presence of both an iodine atom and a methyl group on the anisole ring, which imparts distinct reactivity and properties compared to its analogs. The iodine atom provides a site for nucleophilic substitution, while the methyl group can undergo oxidation, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

4-iodo-2-methoxy-1-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9IO/c1-6-3-4-7(9)5-8(6)10-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVKISKVALBFNFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)I)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20447337
Record name 5-iodo-2-methyl anisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20447337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220728-62-1
Record name 5-iodo-2-methyl anisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20447337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

5-amino-2-methylanisole (8.05 g, 58.7 mmol) was dissolved in 244 mL water and 8.1 mL concentrated H2SO4 and cooled to 0° C. NaNO2 (4.86 g, 70.4 mmol) in 61 mL water was added dropwise with stirring. Reaction was stirred 30 minutes at 0° C. Urea (0.70 g, 11.7 mmol) was added and stirring continued for an additional 30 minutes. The pale yellow solution was transferred to a dropping funnel and added slowly to a stirred solution of potassium iodide (19.48 g, 117.4 mmol) in 122 mL water. The solution was stirred at ambient temperature for 1 h after completion of the addition. The reaction was extracted with diethyl ether (3×300 mL). The organic extracts were combined and washed with 1M Na2S2O3 (2×200 mL), dried over Na2SO4, filtered and concentrated under reduced pressure to yield 9.60 g (66%) of 5-iodo-2-methyl anisole as a brown oil.
Quantity
8.05 g
Type
reactant
Reaction Step One
Name
Quantity
244 mL
Type
solvent
Reaction Step One
Name
Quantity
8.1 mL
Type
reactant
Reaction Step Two
Name
Quantity
4.86 g
Type
reactant
Reaction Step Three
Name
Quantity
61 mL
Type
solvent
Reaction Step Three
Name
Quantity
0.7 g
Type
reactant
Reaction Step Four
Quantity
19.48 g
Type
reactant
Reaction Step Five
Name
Quantity
122 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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